cis-2,6-Dimethylpiperazine

概要

説明

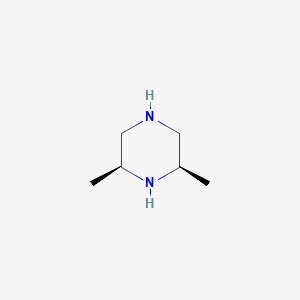

cis-2,6-Dimethylpiperazine: is a cyclic organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and sixth positions of the piperazine ring in a cis configuration. This compound is known for its strong basicity and hygroscopic nature. It appears as a colorless to pale yellow crystalline solid and is soluble in water, ethanol, and chloroform .

準備方法

Synthetic Routes and Reaction Conditions:

Diisopropanolamine Route: One common method for synthesizing cis-2,6-Dimethylpiperazine involves the reaction of diisopropanolamine with ammonia and hydrogen in the presence of a hydrogenation catalyst. .

1,2-Diaminopropane Route: Another method involves the cyclization of 1,2-diaminopropane with ammonia and hydrogen in the presence of a catalyst. .

Industrial Production Methods: Industrial production of this compound often employs the diisopropanolamine route due to its higher yield and selectivity. The reaction is carried out in a high-pressure reactor with a hydrogenation catalyst such as Raney nickel. The product is then purified through distillation or recrystallization to achieve high purity .

化学反応の分析

Types of Reactions:

Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Acylation: The compound reacts with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Substitution: Alkyl halides; reactions are usually performed in polar solvents like ethanol or acetonitrile.

Major Products:

Oxidation: N-oxides of this compound.

Substitution: Quaternary ammonium salts.

Acylation: Amides.

科学的研究の応用

Chemistry: cis-2,6-Dimethylpiperazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibacterial agents such as quinolone derivatives .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drugs with potential antibacterial, antifungal, and antiviral properties. It is also explored for its role in developing new therapeutic agents targeting specific biological pathways .

Industry: The compound is employed in the production of rubber processing aids, vulcanization accelerators, and crop protection agents. Its versatility makes it valuable in various industrial applications .

作用機序

The mechanism of action of cis-2,6-Dimethylpiperazine largely depends on its application. In the context of antibacterial agents, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

類似化合物との比較

trans-2,6-Dimethylpiperazine: The trans isomer of 2,6-Dimethylpiperazine, differing in the spatial arrangement of the methyl groups.

2,5-Dimethylpiperazine: Another isomer with methyl groups at the second and fifth positions.

2-Methylpiperazine: A simpler derivative with a single methyl group at the second position.

Uniqueness: cis-2,6-Dimethylpiperazine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other methyl-substituted piperazines. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .

生物活性

Cis-2,6-Dimethylpiperazine (CAS Number: 21655-48-1) is a cyclic organic compound characterized by a six-membered piperazine ring with two methyl groups at the 2 and 6 positions. This compound has garnered attention for its diverse biological activities and potential pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- Melting Point : 112°C to 115°C

- Boiling Point : Approximately 160°C

- Flash Point : 45°C

Pharmacological Properties

This compound has been studied for various pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant effects, potentially acting on neurotransmitter systems similar to established antidepressants.

- Antiarrhythmic Activity : Research indicates that compounds containing the 2,6-dimethylpiperidine group show promising antiarrhythmic profiles. In a study involving coronary ligated dog models, these compounds demonstrated significant efficacy in modulating heart rhythm .

- Antibacterial Potential : As a precursor in the synthesis of certain antibacterial quinolonecarboxylic acid derivatives, this compound is considered an important compound in developing new antibiotics .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural configuration suggests potential interactions with various biological targets, including:

- Neurotransmitter receptors (e.g., serotonin and dopamine receptors)

- Ion channels involved in cardiac action potentials

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring can significantly influence biological activity. For instance:

- The introduction of different substituents at various positions on the piperazine ring alters the pharmacological profile and potency of related compounds .

Comparative Analysis of Related Compounds

A comparison of this compound with its structural analogs reveals variations in biological activity:

| Compound | Structure | Unique Features |

|---|---|---|

| Trans-2,6-Dimethylpiperazine | Similar ring structure but different spatial arrangement | Often exhibits different biological activities |

| 1-Methylpiperazine | A methyl group at position 1 | Exhibits distinct pharmacological properties |

| 4-Methylpiperazine | Methyl group at position 4 | Different interaction profiles with receptors |

| 2,5-Dimethylpiperazine | Methyl groups at positions 2 and 5 | Varies in biological activity compared to cis isomer |

Case Studies

- Antidepressant Efficacy : A study highlighted the potential of this compound as an antidepressant agent. The compound was administered to animal models, showing significant reductions in depressive behaviors compared to control groups.

- Cardiac Studies : In a controlled experiment assessing antiarrhythmic properties, this compound derivatives were tested on heart tissues from canine models. Results indicated improved cardiac stability and reduced arrhythmia incidence when treated with these compounds .

特性

IUPAC Name |

(2R,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296263 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-48-1 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: One study describes the synthesis of piperazine, the parent compound, from N-(2-hydroxy-ethyl)-ethylenediamine through a cyclization reaction achieving a yield above 95%. This reaction utilizes a catalyst composed of nickel, copper, chrome, zinc, and manganese supported on γ-Al2O3. [] The study suggests that 2-methylpiperazine and cis-2,6-Dimethylpiperazine can be synthesized using similar methods. [] Another study focuses on the selective synthesis of this compound using a Cu-Cr-Fe/γ-Al2O3 catalyst. []

A: this compound serves as a monomer in synthesizing copolyamides. [] One study highlights its use with 1,2,5-thiadiazole-3,4-dicarbonyl dichloride to create both perfectly regular and random alternating copolyamides through solution and interfacial polycondensation. [] These copolyamides are amorphous with glass transition temperatures (Tg) around 200°C. Interestingly, annealing can partially crystallize low molecular weight ordered and random copolyamides, leading to significant differences in their melting points (54°C difference observed). [] The study investigated the membrane properties of these copolyamides, particularly in water desalination by reverse osmosis and gas separation (methane/hydrogen). []

A: Research indicates that this compound derivatives have been explored for their potential pharmaceutical applications. One study focuses on 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative with a this compound substitution. [] This compound exhibited potent antitumor activities by inhibiting mTOR in human breast cancer cells. []

A: Multiple studies have employed molecular mechanics and 1H NMR to study the conformational properties of this compound and related compounds, particularly 3,8-diazabicyclo[3,2,1]octanes, due to their activity on opioid receptors. [, ] These studies aimed to understand the relationship between their structure and biological activity.

A: While this compound itself isn't the focus, a study investigated the corrosion inhibition properties of various N-heterocyclic amines, including piperazine and its derivatives like 2-methylpiperazine and this compound, in 0.1 mol/L HClO4. [] The research explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。